
SARD279
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARD279 is a potent selective androgen receptor degrader (SARD).
科学研究应用
Scientific Research Applications
-
Prostate Cancer Treatment
- Case Study : In vitro studies using LNCaP prostate cancer cells demonstrated that SARD279 suppressed cell proliferation comparably to MDV3100, another AR antagonist. Notably, this compound retained its efficacy even under conditions resistant to MDV3100, indicating its potential as a treatment option for patients who have developed resistance to conventional therapies .
-
Data Table :
Compound IC50 (nM) DC50 (μM) Effect on LNCaP Cells This compound 156 1 Suppressed proliferation MDV3100 293 - Suppressed proliferation RU59063 - - No significant effect
-
Androgen Receptor Degradation
- Research Findings : this compound has been shown to induce AR degradation at sub-micromolar concentrations. Specifically, it reduced AR protein levels by approximately 50% at a concentration of 1 μM . This degradation is crucial for mitigating the effects of elevated androgen levels that can promote cancer cell growth.
- Case Study : In experiments where LNCaP cells were treated with this compound alongside dihydrotestosterone (DHT), this compound maintained its antiproliferative activity despite the presence of DHT, underscoring its unique mechanism of action .
- Potential in Other Cancers
常见问题
Basic Research Questions
Q. What is the molecular mechanism of SARD279 in androgen receptor (AR) degradation?
this compound operates as a selective androgen receptor degrader (SARD) via hydrophobic tagging. It conjugates a high-affinity AR agonist (e.g., RU59063) with an adamantyl group, destabilizing AR and promoting proteasomal degradation. This mechanism bypasses traditional competitive inhibition, enabling degradation even in enzalutamide-resistant prostate cancer models .
Q. How does this compound compare to FDA-approved AR inhibitors like enzalutamide in preclinical models?
In LNCaP prostate cancer cells, this compound demonstrates comparable efficacy to enzalutamide in suppressing proliferation (IC₅₀ ≈ 156 nM for AR-dependent gene expression). Unlike enzalutamide, this compound remains effective against resistant cell lines by degrading AR rather than merely blocking its signaling .
Q. What experimental models are recommended for initial evaluation of this compound activity?
Use androgen-sensitive (e.g., LNCaP) and enzalutamide-resistant prostate cancer cell lines. Assess AR degradation via immunoblotting at concentrations ≤1 μM and measure cell proliferation using assays like MTT or CellTiter-Glo. Include MDV3100 as a comparator to evaluate concentration-dependent differences in efficacy .
Advanced Research Questions
Q. How can contradictory data on this compound’s concentration-dependent effects (e.g., high proliferation at 3 μM) be resolved?
Contradictions may arise from assay-specific variables (e.g., cell viability vs. AR degradation endpoints). At higher concentrations (≥3 μM), off-target effects or compensatory pathways (e.g., glucocorticoid receptor activation) might dominate. Validate findings using orthogonal methods, such as RNA-seq to track AR-dependent transcripts and proteomics to identify non-AR targets .
Q. What strategies enhance this compound’s AR degradation efficiency in vitro?
Pre-complex this compound with HSP70 via lipid nanoparticles (LNPs). This reduces the DC₅₀ (half-maximal degradation concentration) from 1 μM (free this compound) to 0.06 μM, a 16-fold improvement. Co-treatment with HSP90 inhibitors (e.g., geldanamycin) further amplifies degradation by upregulating HSP70, which facilitates proteasomal targeting .
Q. How can researchers optimize PROTAC-like systems for this compound delivery in vivo?
Employ pre-fusion strategies with chaperone proteins (e.g., HSP70) to enhance cellular uptake and degradation kinetics. Use LNPs for targeted delivery to AR-rich tissues (e.g., prostate). Validate efficacy in xenograft models by monitoring tumor volume and AR protein levels in biopsies .
Q. What methodologies address this compound’s dual mechanism (AR degradation vs. transcriptional inhibition)?
Conduct time-course experiments to decouple early transcriptional inhibition (measurable via qPCR of AR targets like PSA) from late-stage AR degradation (immunoblotting). Use AR-overexpression models to determine if efficacy is driven by degradation or competitive binding .
Q. How do structural modifications of this compound impact AR selectivity over related receptors (e.g., glucocorticoid receptor)?
Replace the adamantyl group with alternative hydrophobic tags (e.g., tert-butyl) and assess selectivity via receptor-binding assays. This compound’s selectivity for AR over GR is attributed to the RU59063 moiety’s high AR specificity, but tag modifications could alter off-target profiles .
Q. Methodological Guidelines
-
Experimental Design:
-
Data Interpretation:
-
Literature Review:
属性
分子式 |
C33H41F3N4O5S |
---|---|
分子量 |
662.77 |
IUPAC 名称 |
2-(2-(4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)butanamido)ethoxy)ethyl 2-(adamantan-1-yl)acetate |
InChI |
InChI=1S/C33H41F3N4O5S/c1-31(2)29(43)40(25-6-5-24(20-37)26(15-25)33(34,35)36)30(46)39(31)8-3-4-27(41)38-7-9-44-10-11-45-28(42)19-32-16-21-12-22(17-32)14-23(13-21)18-32/h5-6,15,21-23H,3-4,7-14,16-19H2,1-2H3,(H,38,41) |
InChI 键 |
NUYCVTGYOUGRSO-UHFFFAOYSA-N |
SMILES |
O=C(OCCOCCNC(CCCN(C(N1C2=CC=C(C#N)C(C(F)(F)F)=C2)=S)C(C)(C)C1=O)=O)CC34CC5CC(C4)CC(C5)C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SARD-279; SARD279; SARD 279 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。